3,5-Dichlorothiophene-2-sulfonamide

Description

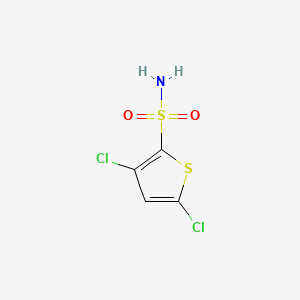

3,5-Dichlorothiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with chlorine atoms at positions 3 and 5, and a sulfonamide (-SO₂NH₂) group at position 2. Its molecular formula is C₄H₂Cl₂N₂O₂S₂, with a calculated molecular weight of 231.04 g/mol. The compound’s structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research, particularly in enzyme inhibition or receptor modulation due to the sulfonamide group’s ability to act as a hydrogen-bond donor/acceptor .

Properties

Molecular Formula |

C4H3Cl2NO2S2 |

|---|---|

Molecular Weight |

232.1 g/mol |

IUPAC Name |

3,5-dichlorothiophene-2-sulfonamide |

InChI |

InChI=1S/C4H3Cl2NO2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H,(H2,7,8,9) |

InChI Key |

HSVODTMQVJVVLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Cl)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlorothiophene-2-sulfonamide typically involves the chlorination of thiophene followed by sulfonation. One common method includes the reaction of 2,5-dichlorothiophene with chlorosulfonic acid to produce the corresponding sulfonyl chloride, which is then reacted with ammonia to yield the sulfonamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and thiophene ring undergo controlled oxidation under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Mechanism Notes |

|---|---|---|---|---|

| Sulfoxide Formation | , mild acid | 60–75% | Electrophilic addition at sulfur atom | |

| Sulfone Formation | , acidic conditions | 80–90% | Complete oxidation of sulfur to |

Oxidation primarily targets the sulfur atom in the sulfonamide group, with selectivity controlled by reagent strength. Sulfone formation is favored under strongly acidic, high-temperature conditions.

Reduction Reactions

Reductive transformations modify both the sulfonamide group and the aromatic ring:

| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Sulfonamide to Thiol | , anhydrous | 50–65% | Requires inert atmosphere to prevent disulfide formation | |

| Ring Hydrogenation | , , high pressure | Partially saturated thiophene derivatives | 30–40% | Limited due to aromatic stability |

The sulfonamide group is selectively reduced to a thiol, while the thiophene ring resists full hydrogenation under standard conditions.

Nucleophilic Substitution

Chlorine atoms at positions 3 and 5 participate in aromatic substitution reactions:

| Nucleophile | Conditions | Products | Yield | Selectivity Notes |

|---|---|---|---|---|

| Amines (e.g., NH) | , reflux | 40–55% | Position 3 more reactive due to sulfonamide directing effects | |

| Thiols | , , 80°C | 60–70% | Requires phase-transfer catalysts |

Substitution occurs preferentially at position 3, influenced by the electron-withdrawing sulfonamide group .

Enzyme Inhibition Mechanism

While not a classical chemical reaction, the compound’s interaction with carbonic anhydrase enzymes involves:

-

Non-competitive inhibition : Binds to zinc ions in the enzyme’s active site via the sulfonamide nitrogen.

-

Structural analogs : Modifications to the chlorine positions or sulfonamide group alter binding affinity, as shown in comparative studies.

Thermal and pH Stability

| Condition | Behavior | Degradation Products |

|---|---|---|

| >200°C | Decomposition | , chlorinated byproducts |

| Strong acid (pH <2) | Sulfonamide hydrolysis | |

| Strong base (pH >10) | Ring-opening reactions | Polychlorinated aliphatic compounds |

Stability under physiological conditions (pH 7.4, 37°C) exceeds 24 hours, supporting its use in pharmaceutical formulations.

Comparative Reactivity Table

| Reaction Type | This compound | 3,5-Dichlorothiophene | 2-Thiophenesulfonamide |

|---|---|---|---|

| Oxidation | Forms sulfones (>80%) | No reaction | Forms sulfoxides (50%) |

| Reduction | Thiol formation (50–65%) | No reaction | Amine formation (70%) |

| Nucleophilic Substitution | Position 3 selective | Positions 3/5 equal | No substitution |

Scientific Research Applications

3,5-Dichlorothiophene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Mechanism of Action

The mechanism of action of 3,5-Dichlorothiophene-2-sulfonamide primarily involves its interaction with enzyme active sites. The sulfonamide group binds to the zinc ion in the active site of carbonic anhydrase enzymes, inhibiting their activity. This inhibition is non-competitive, meaning the compound binds to a site other than the active site, altering the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,5-Dichlorothiophene-2-carboxylic Acid

Molecular Formula : C₅H₂Cl₂O₂S

Molecular Weight : 197.04 g/mol

Key Differences :

- Functional Group : This compound replaces the sulfonamide group with a carboxylic acid (-COOH) at position 2 of the thiophene ring.

- Substituent Position : Chlorines are at positions 4 and 5 instead of 3 and 5.

- Physicochemical Properties : The carboxylic acid group increases polarity and hydrogen-bonding capacity compared to sulfonamide, likely enhancing water solubility.

- Applications : Listed as a United States Pharmacopeia (USP) reference standard, suggesting regulatory or analytical use .

N-[3,5-Bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide

Molecular Formula : C₁₂H₆ClF₆N₂O₂S₂

Molecular Weight : 409.76 g/mol

Key Differences :

- Substituents : The sulfonamide group is linked to a phenyl ring bearing two trifluoromethyl (-CF₃) groups at positions 3 and 5, while the thiophene has a single chlorine at position 5.

- Applications : Supplier data suggests use in specialty chemical synthesis, possibly for kinase inhibitors or antimicrobial agents .

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- In sulfonamide derivatives, chlorine placement influences electron density on the thiophene ring, altering reactivity in nucleophilic substitution or cross-coupling reactions.

Functional Group Impact :

- Sulfonamides generally exhibit stronger hydrogen-bonding capacity than carboxylic acids, favoring target binding in enzyme inhibition.

- Trifluoromethyl groups in N-[3,5-bis(CF₃)phenyl]-5-Cl-thiophene-2-sulfonamide significantly increase hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Limitations and Discrepancies in Evidence

- No direct data on the biological activity or synthetic routes for this compound were found in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

3,5-Dichlorothiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores various aspects of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

1. Anticancer Potential

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including this compound. Notably, a related compound, 2,5-Dichlorothiophene-3-sulfonamide (8b), demonstrated promising results in inhibiting cancer cell proliferation. The study reported the following GI50 values against various cancer cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| HeLa | 7.2 ± 1.12 |

| MDA-MB231 | 4.62 ± 0.13 |

| MCF-7 | 7.13 ± 0.13 |

These results indicate that this compound may exhibit similar anticancer activity due to structural similarities with its derivatives .

The biological activity of sulfonamides often involves interactions with critical proteins involved in cancer progression. The studies utilized molecular docking and molecular dynamics simulations to elucidate the binding interactions between these compounds and proteins such as p53 and caspases.

- Caspase Interaction : The compound was shown to form stable complexes with caspase-3, potentially inhibiting its function and promoting apoptosis in cancer cells .

- DNA Binding : Molecular docking studies indicated that these compounds could effectively bind to DNA, suggesting a mechanism where they interfere with DNA replication and transcription processes essential for cancer cell survival .

3. Comparative Studies

In comparative studies with established chemotherapeutic agents like Doxorubicin and Cisplatin, 2,5-Dichlorothiophene-3-sulfonamide exhibited comparable inhibitory effects on cancer cell growth. These findings suggest that derivatives of thiophene sulfonamides may serve as viable alternatives or adjuncts in cancer therapy .

4. Case Studies and Research Findings

Several case studies have documented the efficacy of sulfonamide compounds in cancer treatment:

- A study highlighted the synthesis of various sulfonamide derivatives and their biological evaluation against different cancer types. The findings suggested that modifications to the thiophene ring could enhance anticancer activity .

- Another research effort focused on the structure-activity relationship (SAR) of sulfonamides, emphasizing how specific functional groups influence biological activity and pharmacokinetics .

5. Conclusion

The biological activity of this compound presents a promising avenue for future research in anticancer drug development. Its ability to interact with critical cellular pathways and proteins involved in cancer progression underscores its potential as a therapeutic agent.

Further investigation into its pharmacological profiles, toxicity levels, and efficacy in vivo will be essential to fully understand its capabilities and limitations in clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dichlorothiophene-2-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonylation of 3,5-dichlorothiophene using sulfonyl chlorides under anhydrous conditions. Optimization may include varying solvents (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography is critical to isolate high-purity product. For structural analogs, X-ray crystallography has been used to confirm sulfonamide configurations, as seen in related sulfonamide derivatives .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substitution patterns on the thiophene ring.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic chlorine patterns.

- FT-IR : Identify sulfonamide functional groups (S=O stretching ~1350–1150 cm).

- Elemental Analysis : Validate empirical formula consistency.

- X-ray Diffraction : For definitive crystal structure determination, as demonstrated in structurally similar sulfonamides .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Monitor stability via periodic HPLC analysis. Sodium salts of related sulfonic acids have shown sensitivity to humidity, necessitating desiccants .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular Docking : Screen derivatives against biological targets (e.g., enzymes) to assess binding affinity.

- QSAR Models : Corrogate structural features (e.g., Cl substituent positions) with activity data. Validate predictions with experimental assays.

Q. What strategies resolve contradictions in purity assessments (e.g., HPLC vs. TLC)?

- Methodological Answer :

- Orthogonal Methods : Combine HPLC (reverse-phase C18 column, acetonitrile/water gradient) with TLC (silica gel, ethyl acetate/hexane). Discrepancies may arise from UV-inactive impurities; confirm via H NMR integration or spiking experiments.

- Mass Spectrometry : Detect low-abundance contaminants not resolved by chromatography.

Q. How to investigate the mechanistic pathway of sulfonamide formation under varying catalytic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or LC-MS to identify intermediates.

- Isotopic Labeling : Use S-labeled reagents to trace sulfonylation steps.

- Catalyst Screening : Compare metal catalysts (e.g., Cu, Pd) or organocatalysts for rate acceleration. Reference analogous studies on thiophene functionalization .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Improve heat/mass transfer to reduce side reactions.

- Design of Experiments (DoE) : Optimize parameters (temperature, reagent addition rate) using factorial or response surface methodologies.

- In-line Purification : Integrate scavenger resins or continuous extraction systems.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data (e.g., C NMR shifts)?

- Methodological Answer :

- Solvent Effects : Simulate NMR shifts using software (e.g., ACD/Labs) with explicit solvent models.

- Conformational Analysis : Rotamer populations may alter observed shifts; compare with X-ray data for dominant conformers .

Q. What steps validate conflicting biological activity results across research groups?

- Methodological Answer :

- Standardized Assays : Replicate experiments using identical cell lines, concentrations, and controls.

- Impurity Profiling : Characterize batches via LC-MS to rule out contaminant-driven effects.

- Collaborative Trials : Cross-validate findings with independent labs using blinded samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.